2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate 2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
Brand Name: Vulcanchem
CAS No.: 115887-23-5
VCID: VC20817659
InChI: InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26)
SMILES: CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C
Molecular Formula: C20H27ClNO4S-
Molecular Weight: 414 g/mol

2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate

CAS No.: 115887-23-5

Cat. No.: VC20817659

Molecular Formula: C20H27ClNO4S-

Molecular Weight: 414 g/mol

* For research use only. Not for human or veterinary use.

2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate - 115887-23-5

Specification

CAS No. 115887-23-5
Molecular Formula C20H27ClNO4S-
Molecular Weight 414 g/mol
IUPAC Name 2-acetamido-3-[1-(2-chlorophenyl)-3-oxononyl]sulfanylpropanoic acid
Standard InChI InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26)
Standard InChI Key QSKPZKQBDISPJO-UHFFFAOYSA-M
SMILES CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C
Canonical SMILES CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)[O-])NC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator